molecular formula C12H18FN B13256227 [1-(2-Fluorophenyl)ethyl](2-methylpropyl)amine

[1-(2-Fluorophenyl)ethyl](2-methylpropyl)amine

Cat. No.: B13256227
M. Wt: 195.28 g/mol
InChI Key: DELBFUKAYZWSCM-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)ethylamine: is an organic compound with the molecular formula C12H18FN It is characterized by the presence of a fluorophenyl group attached to an ethyl chain, which is further connected to a methylpropylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorophenyl)ethylamine typically involves the reaction of 2-fluorophenylacetonitrile with isobutylamine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete conversion. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of 1-(2-Fluorophenyl)ethylamine may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification methods ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorophenyl)ethylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.

Scientific Research Applications

1-(2-Fluorophenyl)ethylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(2-Fluorophenyl)ethylamine exerts its effects involves interactions with specific molecular targets and pathways. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with various biomolecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Fluorophenyl)ethylamine: can be compared with other fluorophenyl derivatives such as and .

    1-(2-Fluorophenyl)ethylamine: is another similar compound with a different substitution pattern on the phenyl ring.

Uniqueness

The uniqueness of 1-(2-Fluorophenyl)ethylamine lies in its specific substitution pattern and the presence of both fluorine and amine functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H18FN

Molecular Weight

195.28 g/mol

IUPAC Name

N-[1-(2-fluorophenyl)ethyl]-2-methylpropan-1-amine

InChI

InChI=1S/C12H18FN/c1-9(2)8-14-10(3)11-6-4-5-7-12(11)13/h4-7,9-10,14H,8H2,1-3H3

InChI Key

DELBFUKAYZWSCM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(C)C1=CC=CC=C1F

Origin of Product

United States

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